molecular formula C11H11N3 B578316 4-Methyl-[2,3'-bipyridin]-5'-amine CAS No. 1255634-14-0

4-Methyl-[2,3'-bipyridin]-5'-amine

Cat. No.: B578316
CAS No.: 1255634-14-0
M. Wt: 185.23
InChI Key: ZZJRIECAMDUNLQ-UHFFFAOYSA-N
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Description

4-Methyl-[2,3’-bipyridin]-5’-amine is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of a methyl group at the 4-position and an amine group at the 5’-position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-[2,3’-bipyridin]-5’-amine typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods: Industrial production often employs similar coupling reactions but on a larger scale. The choice of method depends on the availability of starting materials and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-[2,3’-bipyridin]-5’-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted bipyridine derivatives.

Mechanism of Action

The mechanism of action of 4-Methyl-[2,3’-bipyridin]-5’-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(4-methylpyridin-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-2-3-14-11(4-8)9-5-10(12)7-13-6-9/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJRIECAMDUNLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744911
Record name 4-Methyl[2,3'-bipyridin]-5'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255634-14-0
Record name 4-Methyl[2,3'-bipyridin]-5'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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